molecular formula C17H15N3O4 B10893835 (5-hydroxy-5-methyl-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)(2-nitrophenyl)methanone

(5-hydroxy-5-methyl-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)(2-nitrophenyl)methanone

Cat. No.: B10893835
M. Wt: 325.32 g/mol
InChI Key: PTFVDIZPABTMQC-UHFFFAOYSA-N
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Description

The compound you’ve mentioned is a complex molecule with an intriguing structure. Let’s break it down:

    Name: (5-hydroxy-5-methyl-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)(2-nitrophenyl)methanone

    Structure: It consists of two main partsa pyrazole ring (with hydroxy and methyl substituents) and a nitrophenyl group attached to a methanone moiety.

Preparation Methods

Synthetic Routes:: similar pyrazole derivatives are often synthesized using methods like the Fischer indole synthesis or other cyclization reactions . Further research would be needed to determine the exact pathway for this compound.

Chemical Reactions Analysis

Reactivity:: The compound likely undergoes various chemical reactions due to its functional groups:

    Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The phenyl ring may undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions::

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).

    Reduction: Reagents like hydrogen gas (H₂) with a metal catalyst (e.g., palladium on carbon, Pd/C).

    Substitution: Lewis acids (e.g., AlCl₃) for Friedel-Crafts reactions.

Major Products:: The specific products depend on reaction conditions and substituents. For example:

  • Oxidation: Hydroxy to ketone or aldehyde.
  • Reduction: Nitro to amino group.

Scientific Research Applications

This compound’s applications span various fields:

    Chemistry: It could serve as a building block for more complex molecules.

    Biology: Investigate its interactions with enzymes or receptors.

    Medicine: Explore potential therapeutic effects (e.g., anti-inflammatory, anticancer).

    Industry: As a precursor for dyes, pharmaceuticals, or agrochemicals.

Mechanism of Action

The exact mechanism remains speculative without specific studies. understanding its interactions with biological targets (e.g., proteins, enzymes) would be crucial.

Comparison with Similar Compounds

related pyrazole derivatives exist, such as topramezone (CAS 210631-68-8) . These compounds may share structural features but differ in substituents and properties.

Properties

Molecular Formula

C17H15N3O4

Molecular Weight

325.32 g/mol

IUPAC Name

(5-hydroxy-5-methyl-3-phenyl-4H-pyrazol-1-yl)-(2-nitrophenyl)methanone

InChI

InChI=1S/C17H15N3O4/c1-17(22)11-14(12-7-3-2-4-8-12)18-19(17)16(21)13-9-5-6-10-15(13)20(23)24/h2-10,22H,11H2,1H3

InChI Key

PTFVDIZPABTMQC-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(=NN1C(=O)C2=CC=CC=C2[N+](=O)[O-])C3=CC=CC=C3)O

Origin of Product

United States

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